

# Technical Application Note: Regioselective C7-Functionalization of 8-Nitroquinazolinones

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## Compound of Interest

Compound Name: 7-Fluoro-8-nitroquinazolin-4(3H)-one

CAS No.: 1027929-81-2

Cat. No.: B2389212

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## Executive Summary

The 8-nitroquinazolin-4(3H)-one scaffold represents a privileged pharmacophore in drug discovery, particularly for PARP, Tankyrase, and EGFR inhibitors. The presence of a nitro group at the C8 position creates a unique electronic environment that significantly activates the adjacent C7 position toward Nucleophilic Aromatic Substitution (

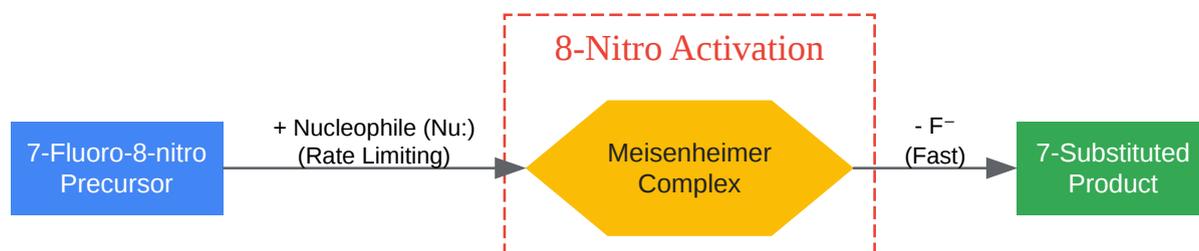
). This guide provides a validated workflow for synthesizing 7-substituted-8-nitroquinazolinones, emphasizing the kinetic advantages provided by the 8-nitro "ortho-effect" and detailing the separation of regioisomers during precursor synthesis.

## Mechanistic Principles: The "Ortho-Effect"

The functionalization of C7 is governed by the electronic withdrawal of the 8-nitro group. Unlike the C6 position, which is electronically distinct, the C7 position in 8-nitroquinazolinones acts as a "vinylogous" center activated for nucleophilic attack, provided a suitable leaving group (LG) such as Fluorine or Chlorine is present.

## Electronic Activation Pathway

The 8-nitro group lowers the energy of the transition state (Meisenheimer Complex) through induction (-I) and resonance (-M). This activation is significantly stronger at C7 (ortho) than at C6 (meta), allowing for mild reaction conditions and high regioselectivity.



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Figure 1: Mechanistic pathway of

at C7. The 8-nitro group stabilizes the anionic intermediate, facilitating the displacement of the fluoride leaving group.

## Precursor Synthesis: The Regioselectivity Challenge

A critical bottleneck in this workflow is obtaining the pure 8-nitro-7-fluoro precursor. Direct nitration of 7-fluoroquinazolin-4(3H)-one yields a mixture of 6-nitro and 8-nitro isomers.[1] While the 6-nitro isomer is often reported, the 8-nitro isomer can be predominant or isolable under specific acidic conditions.

### Protocol A: Nitration and Separation

Objective: Synthesize and isolate **7-fluoro-8-nitroquinazolin-4(3H)-one**.

Reagents:

- 7-Fluoroquinazolin-4(3H)-one (Starting Material)[1][2][3]
- Fuming Nitric Acid ( , >90%)
- Concentrated Sulfuric Acid ( )

- Ice/Water[3][4]

Procedure:

- Dissolution: Dissolve 7-fluoroquinazolin-4(3H)-one (1.0 eq) in conc. (5 mL/g) at 0°C.
- Nitration: Dropwise add fuming (1.5 eq) while maintaining the temperature below 10°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target M+1: ~210).
- Quench: Pour the reaction mixture onto crushed ice. A yellow precipitate will form.
- Isolation: Filter the solid and wash exclusively with cold water.
- Purification (Critical): Recrystallize from Acetic Acid or Ethanol.
  - Note: The 8-nitro isomer is typically less soluble in ethanol than the 6-nitro isomer. If a mixture persists, use flash column chromatography (DCM:MeOH 95:5).

## Core Protocol: C7-Functionalization via

This is the primary method for introducing diversity (amines, ethers, thiols) at the C7 position.

Scope: Primary amines, secondary amines, thiols, and alkoxides.

## Materials

- Substrate: **7-Fluoro-8-nitroquinazolin-4(3H)-one** (from Protocol A)
- Nucleophile: 1.2 – 1.5 equivalents (e.g., Morpholine, Benzylamine, 4-Methoxybenzyl mercaptan)
- Base:  
(2.0 eq) or DIPEA (2.0 eq)

- Solvent: Acetonitrile (MeCN) or DMF (for low solubility nucleophiles)
- Temperature: 60°C – 80°C

## Step-by-Step Procedure

- Setup: In a round-bottom flask, suspend **7-fluoro-8-nitroquinazolin-4(3H)-one** (1 mmol) in anhydrous MeCN (10 mL).
- Addition: Add the base ( , 2 mmol) followed by the nucleophile (1.2 mmol).
- Reaction: Heat the mixture to reflux (80°C) under an inert atmosphere ( ).
  - Observation: The suspension often clears as the product forms, or the color deepens (yellow to orange/red).
- Monitoring: Check TLC or LC-MS after 1 hour. The 8-nitro group accelerates this reaction significantly compared to non-nitrated analogs; completion is often observed within 2-4 hours.
- Workup:
  - Method A (Precipitation): Cool to RT and pour into ice water. Filter the precipitate.[5]
  - Method B (Extraction): Remove solvent in vacuo, redissolve in EtOAc, wash with brine, dry over , and concentrate.
- Yield: Typically 75–95%.

## Data Summary: Nucleophile Reactivity Profile

Nucleophile Class	Example Reagent	Conditions	Typical Yield	Notes
Cyclic Amines	Morpholine	MeCN, Reflux, 2h	>90%	Very rapid; excellent yield.
Primary Amines	Benzylamine	EtOH, Reflux, 3h	85-90%	Clean conversion; product often precipitates.
Thiols	4-Methoxybenzyl mercaptan	DMF, , RT	95%	Extremely fast due to high nucleophilicity of .
Anilines	4-Fluoroaniline	DMF, 100°C, 6h	60-75%	Requires higher temp due to lower nucleophilicity.

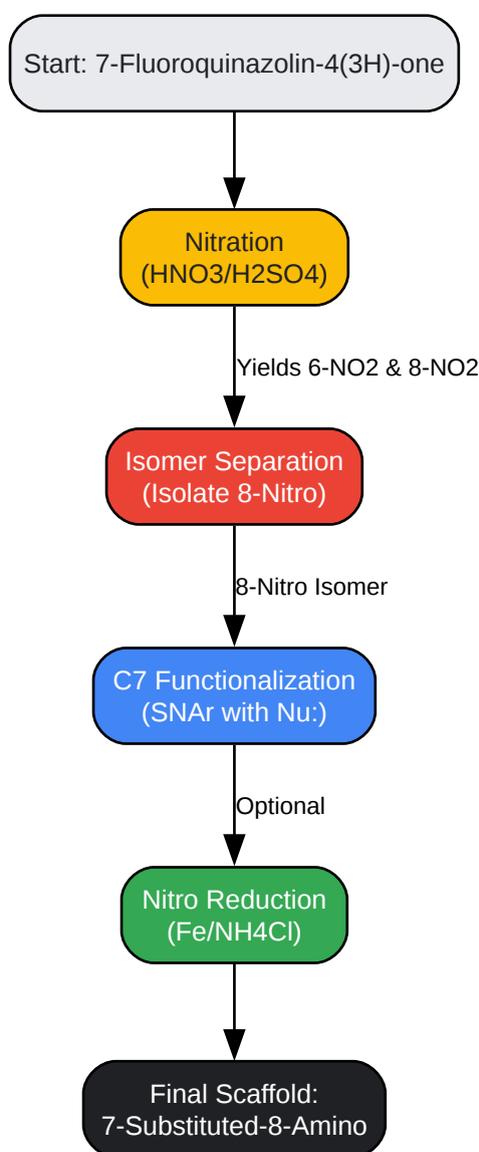
## Post-Functionalization: Reduction to 8-Amino

The 8-nitro group is rarely the final desired motif. It serves as a "mask" for the 8-amino group, which can be further derivatized (e.g., into tricyclic imidazo[4,5-g]quinazolines).

Protocol:

- Suspend the 7-substituted-8-nitroquinazolinone in EtOH/Water (4:1).
- Add (5 eq) and Iron powder (5 eq).
- Reflux for 2 hours.
- Filter hot through Celite to remove iron residues.
- Concentrate the filtrate to obtain the 7-substituted-8-aminoquinazolinone.

## Experimental Workflow Diagram



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Figure 2: Complete synthetic workflow from commercial starting materials to the functionalized 8-amino core.

## Troubleshooting & Optimization

- **Regioisomer Contamination:** If the starting material contains 6-nitro isomer, the final products will be a mixture. The 6-nitro isomer reacts slower in

than the 8-nitro isomer due to the distance of the nitro group from the reaction center (C7). Kinetic resolution is possible but not recommended; purify the precursor first.

- Solubility: 8-nitroquinazolinones can be poorly soluble. Use DMF or DMAc if MeCN fails to dissolve the substrate at reflux.
- Hydrolysis: Avoid aqueous bases (NaOH) at high temperatures, as the pyrimidine ring can hydrolyze. Use anhydrous carbonate bases ( , ).

## References

- Regioselective Nitration: Quinazolinones, the Winning Horse in Drug Discovery. (Discusses the predominance of 8-nitro-7-fluoro isomers under specific conditions).
  - Source:
- S<sub>N</sub>Ar Methodology: 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. [2] (Detailed protocol for S<sub>N</sub>Ar on 7-fluoro-6-nitro, applicable to 8-nitro analogs).
  - Source:
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  - Source:
- General Reactivity: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  - Source:

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- [2. mdpi.com \[mdpi.com\]](#)
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- [4. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents \[patents.google.com\]](#)
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